molecular formula C22H15Br2ClN2O4 B11550623 2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11550623
M. Wt: 566.6 g/mol
InChI Key: DABCQAJYSLXKSN-ZRGSRPPYSA-N
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Description

2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, starting with the preparation of the core phenyl benzoate structureThe chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a chlorinated acetamide precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the bromine and chlorine atoms, which can form strong bonds with the target molecules. The phenoxy and acetamido groups also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIBROMO-6-[(Z)-{[2-(2-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE
  • 2,4-DIBROMO-6-[(Z)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE
  • 2,4-DIBROMO-6-[(Z)-{[2-(3-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE

Uniqueness

2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its reactivity and binding properties. The presence of the chlorophenoxy group also imparts distinct chemical and biological characteristics compared to its analogs .

Properties

Molecular Formula

C22H15Br2ClN2O4

Molecular Weight

566.6 g/mol

IUPAC Name

[2,4-dibromo-6-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H15Br2ClN2O4/c23-16-9-15(12-26-27-20(28)13-30-18-8-4-7-17(25)11-18)21(19(24)10-16)31-22(29)14-5-2-1-3-6-14/h1-12H,13H2,(H,27,28)/b26-12-

InChI Key

DABCQAJYSLXKSN-ZRGSRPPYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N\NC(=O)COC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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